molecular formula C16H16N2 B11871121 4-(1-Piperidinyl)-1-naphthonitrile CAS No. 507476-72-4

4-(1-Piperidinyl)-1-naphthonitrile

Cat. No.: B11871121
CAS No.: 507476-72-4
M. Wt: 236.31 g/mol
InChI Key: RKRIJSUSKWFLIC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-1-naphthonitrile is an organic compound that features a piperidine ring attached to a naphthonitrile moietyThe piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is known for its presence in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-1-naphthonitrile typically involves the reaction of 1-bromo-4-naphthonitrile with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 1-bromo-4-naphthonitrile in DMF.
  • Add piperidine and a base such as potassium carbonate (K2CO3).
  • Heat the reaction mixture to 80-100°C for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-(Piperidin-1-yl)-1-naphthonitrile may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can enhance the binding affinity and selectivity of the compound towards its target. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)-1-naphthonitrile is unique due to the combination of the piperidine ring and the naphthonitrile moiety, which imparts distinct electronic and steric properties. This combination can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and materials science .

Properties

CAS No.

507476-72-4

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

4-piperidin-1-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C16H16N2/c17-12-13-8-9-16(18-10-4-1-5-11-18)15-7-3-2-6-14(13)15/h2-3,6-9H,1,4-5,10-11H2

InChI Key

RKRIJSUSKWFLIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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